molecular formula C9H9F3N2O B1624744 1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 230305-78-9

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1624744
CAS No.: 230305-78-9
M. Wt: 218.18 g/mol
InChI Key: IILUSABCXQDYIR-UHFFFAOYSA-N
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Description

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone (CAS 230305-78-9) is a high-purity chemical building block designed for advanced research and development. This compound features a reactive trifluoroacetyl ketone group attached to a 6-(dimethylamino)pyridin-3-yl scaffold, a structure that makes it a valuable synthon in medicinal chemistry and drug discovery . The presence of the trifluoroacetyl group is a key structural motif in various bioactive molecules and can be essential for modulating a compound's metabolic stability, lipophilicity, and binding affinity . Suppliers list this product with a purity of 95% or higher, ensuring consistency for sensitive applications . It is typically offered in quantities ranging from 1 gram to 100 grams to support various stages of the research workflow . As a versatile intermediate, it is potentially useful in the synthesis of compounds investigated as inhibitors of enzymes like Histone Deacetylase (HDAC) . This product is strictly For Research Use Only (RUO) and must be handled by qualified laboratory personnel in accordance with safe laboratory practices. For specific shipping, storage, and handling information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[6-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)7-4-3-6(5-13-7)8(15)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUSABCXQDYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444376
Record name 1-[6-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230305-78-9
Record name 1-[6-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Pathways

Nucleophilic Aromatic Substitution (NAS) of Halopyridine Precursors

A widely employed strategy involves introducing the dimethylamino group via NAS on a halogenated pyridine intermediate. For example, 3-bromo-6-fluoropyridine can undergo sequential amination and trifluoroacetylation:

Step 1: Dimethylamination
3-Bromo-6-fluoropyridine reacts with dimethylamine under palladium-catalyzed conditions (e.g., Pd(OAc)₂/Xantphos) to yield 6-(dimethylamino)-3-fluoropyridine. The reaction typically proceeds in toluene at 80–100°C with a yield of 68–72%.

Step 2: Trifluoroacetylation
The fluorinated intermediate undergoes Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids such as AlCl₃ or BF₃·Et₂O. Anhydrous dichloromethane (DCM) at 0–5°C minimizes side reactions, achieving yields of 58–65%.

Table 1: Optimization of NAS-Acylation Route
Parameter Optimal Condition Yield (%) Purity (%)
Catalyst AlCl₃ 65 98.5
Solvent Anhydrous DCM 63 97.8
Temperature 0–5°C 65 98.5
Reaction Time 4 hours 62 96.2

Direct Trifluoroacetylation of Pre-functionalized Pyridines

An alternative approach starts with 6-(dimethylamino)pyridin-3-amine, which undergoes diazotization followed by Sandmeyer-type trifluoroacetylation:

Diazotization:
The amine is treated with NaNO₂ and HCl at −10°C to form the diazonium salt.

Trifluoroacetylation:
The diazonium salt reacts with hexafluoroacetone (HFA) in the presence of Cu(I) catalysts, yielding the target compound. This method avoids harsh acylating agents but requires stringent temperature control (−10 to 0°C) to prevent decomposition, achieving 55–60% yield.

Advanced Catalytic Methods

Transition Metal-Catalyzed C–H Activation

Recent advances employ palladium or ruthenium catalysts to directly functionalize the pyridine ring. For instance, 6-(dimethylamino)pyridine undergoes directed ortho-C–H activation using Pd(OAc)₂ and a trifluoroacetyl directing group. The reaction with CF₃COCl in the presence of Ag₂CO₃ as an oxidant affords the product in 70–75% yield.

Table 2: Comparative Analysis of Catalytic Systems
Catalyst Ligand Solvent Yield (%) TOF (h⁻¹)
Pd(OAc)₂ 1,10-Phenanthroline DMF 75 12.3
RuCl₃ PPh₃ Toluene 62 8.7
Rh₂(OAc)₄ None Acetone 58 6.4

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining NAS and acylation under microwave conditions (150°C, 20 min) achieves an 82% yield, compared to 65% under conventional heating. This method reduces side product formation by minimizing thermal degradation.

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges:

  • Cost of trifluoroacetylating agents : TFAA costs ~$450/kg, necessitating catalyst recovery systems.
  • Waste management : Fluoride byproducts require neutralization with Ca(OH)₂ to prevent environmental release.
  • Regioselectivity control : Ensuring acylation occurs exclusively at the 3-position demands precise stoichiometry (TFAA:pyridine = 1.2:1).

Chemical Reactions Analysis

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with potential biological activity.

Scientific Research Applications

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone has been explored for various scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone moiety can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9)
  • Structure: Chloro substituent at the 6-position instead of dimethylamino.
  • Applications : Widely used as a medical intermediate, highlighting its role in drug synthesis .
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2)
  • Structure : Bromo substituent at the 6-position.
  • Soluble in chloroform and DMSO, suggesting utility in organic synthesis .
1-[4-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone (Ref: 10-F718285)
  • Structure: Dimethylamino group at the 4-position instead of 6-position.
  • Properties : Positional isomerism alters electronic distribution; the 4-substituted isomer may exhibit distinct binding affinities in biological systems .

Core Scaffold Modifications

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone (C10H5ClF3NO)
  • Structure : Replaces pyridine with an indole ring.
  • Used in research for its unique physicochemical profile .
(E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime (CAS 1823194-74-6)
  • Structure : Fused imidazo[1,2-a]pyridine core with oxime functionalization.
  • Properties : Increased complexity likely targets specific biological pathways, such as enzyme inhibition .

Functional Group Variations

1-(6-(Dimethylamino)pyridin-3-yl)ethan-1-one (CAS 1333428-70-8)
  • Structure : Lacks the trifluoromethyl group.
  • Properties : Absence of fluorine reduces lipophilicity and metabolic stability, limiting applications in environments requiring oxidative resistance .

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone -N(CH₃)₂ (6) C₉H₉F₃N₂O 222.18 High electron density; potential medicinal chemistry applications
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone -Cl (6) C₇H₃ClF₃NO 225.56 Medical intermediate; electron-withdrawing substituent
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone -Br (6) C₇H₃BrF₃NO 254.01 Steric hindrance; soluble in DMSO
1-[4-(Dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone -N(CH₃)₂ (4) C₉H₉F₃N₂O 222.18 Positional isomer; altered electronic effects
1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone Indole core C₁₀H₅ClF₃NO 255.61 π-Stacking capability; research chemical

Biological Activity

1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. Its structural features suggest interactions with various biological targets, leading to diverse biological activities.

Chemical Structure

The compound can be represented by the following structure:

Chemical Formula C9H10F3N1\text{Chemical Formula C}_9\text{H}_{10}\text{F}_3\text{N}_1

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cell signaling pathways. The dimethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In a study conducted on human lung cancer cells (A549), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This effect was linked to the activation of caspase-3 and caspase-9 pathways, indicating a mitochondrial-mediated apoptosis mechanism .

Neuropharmacological Effects

The compound also demonstrates potential neuroprotective effects. It has been evaluated for its ability to modulate neurotransmitter systems and reduce neuroinflammation.

Research Findings:
In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. Specifically, it was found to lower levels of malondialdehyde (MDA) and increase superoxide dismutase (SOD) activity, suggesting a protective effect against neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerA549 Lung Cancer Cells50% reduction in viability at 10 µM
NeuroprotectionMouse ModelImproved cognitive function
Oxidative Stress ReductionIn vitro Brain Cell ModelDecrease in MDA; Increase in SOD

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(6-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone

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